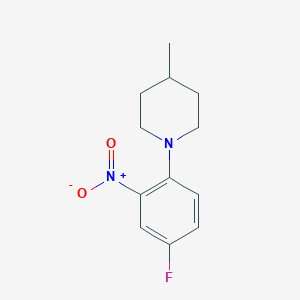

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine

説明

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8) is a nitro-substituted aryl piperidine derivative. Its molecular weight is 238.26 g/mol, and it features a 4-fluoro-2-nitrophenyl group attached to a 4-methylpiperidine ring. This compound is primarily utilized as a biochemical reagent in pharmaceutical research, particularly in synthesizing lincomycin derivatives (e.g., methyl (7S)-7-deoxy-7-[5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-yl-thio]-6-N-[(2′S,4′R)-4′-(n-propyl)piperidine-2′-carbonyl]-α-thiolincosaminide) . It is commercially available from suppliers like Apollo Scientific and Shanghai Yuanye Bio-Technology, indicating its relevance in medicinal chemistry and drug development .

特性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHJDSGIKFSVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes Overview

The synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine centers on two key challenges: (1) introducing the nitro and fluoro substituents onto the aromatic ring and (2) coupling the substituted aryl group to the 4-methylpiperidine moiety. Methods include Pd-catalyzed cross-coupling , nucleophilic aromatic substitution , and modular annulation strategies . Each approach varies in efficiency, scalability, and functional group tolerance.

Pd-Catalyzed Buchwald-Hartwig Amination

The most widely reported method involves a palladium-catalyzed coupling between 4-methylpiperidine and a halogenated aryl precursor. For example, 1-bromo-4-fluoro-2-nitrobenzene reacts with 4-methylpiperidine under Pd catalysis to form the target compound.

Reaction Conditions and Optimization

- Catalyst System : Pd(dba)₂ (5 mol%) with phosphine ligands (e.g., BINAP or Xantphos).

- Base : Cs₂CO₃ or t-BuONa in toluene or dioxane at 100–110°C.

- Yield : 78–88% for analogous piperidine derivatives.

This method benefits from mild conditions and compatibility with nitro groups. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination (Scheme 1).

Scheme 1: Proposed Mechanism for Pd-Catalyzed Coupling

- Oxidative addition of 1-bromo-4-fluoro-2-nitrobenzene to Pd(0).

- Ligand exchange with 4-methylpiperidine.

- Reductive elimination to form the C–N bond.

Nucleophilic Aromatic Substitution (SNAr)

Alternative approaches employ nucleophilic displacement of a leaving group (e.g., Cl, Br) on the aromatic ring by 4-methylpiperidine.

Reaction Parameters

- Substrate : 1-chloro-4-fluoro-2-nitrobenzene.

- Conditions : DMF or DMSO, 120–140°C, with K₂CO₃ as base.

- Yield : 45–60% due to competing side reactions (e.g., hydrolysis).

The nitro group’s electron-withdrawing effect activates the ring for substitution but necessitates elevated temperatures. Fluorine at the para position further deactivates the ring, complicating the reaction.

Alternative Methods and Comparative Analysis

Reductive Amination Pathways

Though less common, reductive amination of 4-fluoro-2-nitrobenzaldehyde with 4-methylpiperidine has been explored:

化学反応の分析

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

The compound has various applications in scientific research:

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is being explored for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development aimed at treating neurological disorders and other diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study showed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MIC) against E. coli and S. aureus ranging from 100 to 400 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 200 |

| S. aureus | 150 |

Anticancer Research

The compound has shown promise in anticancer studies, particularly in inducing apoptosis in cancer cell lines. For example, recent studies indicated that it could selectively target cancer cells while sparing normal cells, demonstrating IC50 values that suggest significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50 = 21.5 µM) |

|---|---|---|

| HeLa | 14.9 | Lower |

| K562 | 8.5 | Significantly lower |

| MDA-MB-361 | 12.7 | Comparable |

作用機序

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions on the aromatic ring or piperidine moiety. These modifications influence physical properties, reactivity, and applications. Below is a detailed comparison:

Substituted Aromatic Ring Analogs

a) 1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine

- Structure : Replaces the 4-fluoro group with a 5-chloro substituent.

- Synthesis: Prepared via nucleophilic substitution of 4-chloro-2-fluoronitrobenzene with 4-methylpiperidine in ethanol .

- Key Difference : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter aromatic electrophilic substitution reactivity and lipophilicity.

b) 1-(4-Fluoro-2-nitrophenyl)piperidine

Piperidine Ring-Substituted Analogs

a) 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine

- Structure : Methyl group at position 3 instead of 4 on the piperidine ring .

- Steric Effects : The 3-methyl substituent may induce different conformational preferences in the piperidine ring, affecting interactions with biological targets or catalysts.

b) 1-(1-Phenylcyclohexyl)-4-methylpiperidine

Data Table: Comparative Analysis of Key Compounds

Key Findings and Trends

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The nitro group at the 2-position deactivates the aromatic ring, directing electrophilic attacks to specific positions.

- Fluoro vs. Chloro : Fluorine’s electronegativity enhances ring electron deficiency more than chlorine, influencing reaction pathways in synthesis .

Pharmacological Implications :

- Piperidine derivatives with nitro-aryl groups (e.g., this compound) are favored in antibiotic synthesis, while phencyclidine-like analogs exhibit neurotoxic risks .

生物活性

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 238.26 g/mol. The presence of fluorine and nitro groups contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications .

Pharmacological Potential

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of neurological pathways. Preliminary studies suggest that it may modulate neurotransmitter signaling by interacting with specific receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential interactions with receptors involved in neurotransmitter signaling. |

| Antimicrobial Activity | Investigated for potential antibacterial and antifungal properties. |

| Anticancer Potential | Explored for its ability to inhibit cancer cell proliferation. |

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. For instance, compounds with similar structures have shown efficacy in modulating enzyme activity related to cancer progression and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Anticancer Activity : Research has indicated that piperidine derivatives can induce apoptosis in cancer cells. A study demonstrated that modifications in the piperidine structure could enhance cytotoxicity against various cancer cell lines, suggesting that further optimization of this compound could yield more potent anticancer agents .

- Neuroprotective Effects : Some derivatives have been linked to neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against resistant strains of bacteria, show

Q & A

Q. What is the optimal synthetic route for preparing 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine?

Methodological Answer: The synthesis of piperidine derivatives typically involves multi-step procedures. A common approach includes:

Electrophile Preparation : React 4-methylpiperidine with a halogenated aromatic sulfonyl chloride (e.g., 4-bromomethylbenzenesulfonyl chloride) under basic conditions (pH 9, aqueous Na₂CO₃) to form 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine .

Nucleophile Formation : Convert substituted carboxylic acids to heterocyclic nucleophiles (e.g., 1,3,4-oxadiazole derivatives) via cyclization reactions.

Coupling Reaction : React the nucleophile with the electrophilic intermediate in a polar aprotic solvent (e.g., DMF) using LiH as a base to yield the final compound .

Key Considerations: Reaction time, solvent purity, and stoichiometric ratios significantly impact yield.

Q. How can spectral techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, C-F stretching at ~1100 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 7.4–8.2 ppm for fluoronitrophenyl), piperidine methyl groups (δ 1.0–1.5 ppm), and sulfonyl-linked methylene (δ 4.0–4.5 ppm) .

- EI-MS : Detect molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₂H₁₄FN₂O₂) and fragmentation patterns (e.g., loss of NO₂ or F groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : Due to limited toxicity data, assume hazards analogous to nitrophenyl derivatives. Use fume hoods, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

- Storage : Keep in amber vials under inert gas (N₂ or Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Methodological Answer:

- Functional Group Tuning : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to modulate electron-withdrawing effects and improve pharmacokinetics.

- Piperidine Substitution : Introduce polar substituents (e.g., hydroxyl or amine groups) to enhance solubility and target binding .

- SAR Studies : Compare analogs (e.g., pyridine vs. pyrimidine derivatives) to identify critical pharmacophores. For example, replacing the fluorophenyl group with a chlorophenyl moiety may alter receptor affinity .

Q. How should researchers address conflicting antibacterial activity data in assays?

Methodological Answer:

- Variable Control : Standardize bacterial strains (e.g., S. aureus ATCC 25923), inoculum size (0.5 McFarland), and solvent (DMSO concentration ≤1%) .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane permeability changes or conduct β-galactosidase assays to evaluate biofilm disruption.

- Statistical Validation : Apply ANOVA or Tukey’s test to compare zone-of-inhibition data across replicates .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution at the nitro group and fluorine atom.

- Transition State Analysis : Use QM/MM simulations to model SNAr (nucleophilic aromatic substitution) pathways, focusing on the para-fluoro vs. nitro group reactivity .

- Solvent Effects : Apply COSMO-RS to predict solvation energies in DMF or THF .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?

Methodological Answer:

- LogP Determination : Measure octanol-water partitioning to assess lipophilicity (predicted LogP ~2.5 for fluoronitrophenyl derivatives).

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor demethylation or nitro-reduction metabolites via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。